molecular formula C34H49NO2 B15073790 Abiraterone decanoate CAS No. 2486052-18-8

Abiraterone decanoate

Cat. No.: B15073790
CAS No.: 2486052-18-8
M. Wt: 503.8 g/mol
InChI Key: XPCSGTPPHYORKJ-YHXMLEJGSA-N
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Description

Abiraterone decanoate: is a synthetic steroidal compound that is primarily investigated for its potential in treating advanced prostate cancer. It is a prodrug of abiraterone, designed to provide a controlled release and long-acting inhibition of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abiraterone decanoate involves the esterification of abiraterone with decanoic acid. This process typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Properties

CAS No.

2486052-18-8

Molecular Formula

C34H49NO2

Molecular Weight

503.8 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate

InChI

InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1

InChI Key

XPCSGTPPHYORKJ-YHXMLEJGSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Origin of Product

United States

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